molecular formula C16H20N2O3 B5614125 6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE

6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE

Cat. No.: B5614125
M. Wt: 288.34 g/mol
InChI Key: CPTQIORJDPMKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a morpholinomethyl group attached to a quinolinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinolinone Core: The initial step involves the synthesis of the quinolinone core through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the quinolinone core using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions, often using methyl halides in the presence of a strong base.

    Attachment of the Morpholinomethyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or morpholinomethyl groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-3-PHENYL-1H-INDENE: This compound shares a similar quinolinone core but differs in the substituents attached to the core structure.

    3-AMINO-6-METHOXY-2-METHYLPYRIDINE HYDROCHLORIDE: Another compound with a methoxy and methyl group, but with a pyridine core instead of a quinolinone core.

Uniqueness

6-METHOXY-2-METHYL-3-(MORPHOLINOMETHYL)-4(1H)-QUINOLINONE is unique due to its specific combination of functional groups and its quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-methoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-14(10-18-5-7-21-8-6-18)16(19)13-9-12(20-2)3-4-15(13)17-11/h3-4,9H,5-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTQIORJDPMKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.